An In-Depth Technical Guide to DBCO-PEG4-VC-PAB-DMEA-PNU-159682: A Potent Drug-Linker Conjugate for Antibody-Drug Conjugates
An In-Depth Technical Guide to DBCO-PEG4-VC-PAB-DMEA-PNU-159682: A Potent Drug-Linker Conjugate for Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the drug-linker conjugate DBCO-PEG4-VC-PAB-DMEA-PNU-159682, a sophisticated chemical entity designed for the development of targeted cancer therapies, specifically Antibody-Drug Conjugates (ADCs). This document details the roles of its constituent components, its mechanism of action, relevant experimental protocols, and key quantitative data.
Core Components and Their Functions
DBCO-PEG4-VC-PAB-DMEA-PNU-159682 is a meticulously designed molecule that brings together a potent cytotoxic agent with a versatile linker system, enabling its attachment to a targeting antibody. The strategic arrangement of each component is crucial for the overall efficacy and safety of the resulting ADC.
| Component | Chemical Name/Type | Core Function |
| DBCO | Dibenzocyclooctyne | Provides a reactive handle for bioorthogonal, copper-free click chemistry, enabling covalent attachment to an azide-modified antibody.[1][2][3] |
| PEG4 | Polyethylene Glycol (4 units) | Acts as a hydrophilic spacer, improving the solubility and pharmacokinetic properties of the ADC while minimizing steric hindrance.[4] |
| VC-PAB | Valine-Citrulline-p-aminobenzylcarbamate | A cathepsin B-cleavable linker that ensures the selective release of the cytotoxic payload within the lysosomal compartment of target cancer cells.[5][6] |
| DMEA | N,N'-dimethylethylenediamine | Functions as a self-immolative spacer that, following the cleavage of the VC linker, facilitates the efficient release of the active PNU-159682 payload.[7] |
| PNU-159682 | Anthracycline Derivative | A highly potent cytotoxic payload that acts as a DNA topoisomerase II inhibitor, leading to DNA damage and apoptosis in cancer cells. It is a metabolite of nemorubicin.[8][9][10] |
Mechanism of Action: From Systemic Circulation to Cellular Apoptosis
The therapeutic efficacy of an ADC constructed with DBCO-PEG4-VC-PAB-DMEA-PNU-159682 relies on a multi-step process that ensures the targeted delivery and controlled release of its cytotoxic payload.
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Targeting and Internalization: The ADC, once administered, circulates in the bloodstream. The monoclonal antibody component of the ADC specifically recognizes and binds to a tumor-associated antigen on the surface of cancer cells. This binding event triggers receptor-mediated endocytosis, leading to the internalization of the ADC into the cancer cell.
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Lysosomal Trafficking and Enzymatic Cleavage: Following internalization, the ADC is trafficked to the lysosome. The acidic and enzyme-rich environment of the lysosome facilitates the cleavage of the valine-citrulline (VC) dipeptide within the linker by cathepsin B, a lysosomal protease that is often overexpressed in tumor cells.[5][6]
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Self-Immolation and Payload Release: The cleavage of the VC linker initiates a cascade of self-immolation within the p-aminobenzylcarbamate (PAB) and DMEA spacers. This process culminates in the release of the active cytotoxic agent, PNU-159682, into the cytoplasm of the cancer cell.
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Induction of Apoptosis: Once released, PNU-159682 exerts its potent cytotoxic effect by intercalating into DNA and inhibiting topoisomerase II.[8][9] This leads to double-strand DNA breaks and ultimately triggers apoptosis, the programmed cell death of the cancer cell.
Experimental Protocols
This section outlines key experimental methodologies relevant to the synthesis, conjugation, and evaluation of ADCs utilizing DBCO-PEG4-VC-PAB-DMEA-PNU-159682.
Synthesis of the Drug-Linker Conjugate
The synthesis of DBCO-PEG4-VC-PAB-DMEA-PNU-159682 is a multi-step organic synthesis process. While the precise, proprietary synthesis protocol for this specific molecule is not publicly available, a general workflow can be outlined based on the synthesis of similar drug-linker conjugates.
General Workflow:
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Synthesis of the Linker Core: The process would begin with the synthesis of the DBCO-PEG4-VC-PAB backbone. This involves the sequential coupling of the DBCO moiety, the PEG4 spacer, the valine and citrulline amino acids, and the PAB group.
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Activation of the Linker: The linker is then activated, typically at the PAB moiety, to facilitate conjugation with the DMEA-PNU-159682 payload.
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Synthesis of the DMEA-PNU-159682 Payload: The PNU-159682 molecule is modified with the DMEA self-immolative spacer.
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Final Conjugation: The activated linker is reacted with the DMEA-PNU-159682 payload to form the final drug-linker conjugate.
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Purification: The final product is purified using techniques such as high-performance liquid chromatography (HPLC) to ensure high purity.
Antibody-Drug Conjugation via Copper-Free Click Chemistry
This protocol describes the conjugation of the DBCO-containing drug-linker to an azide-modified monoclonal antibody.
Materials:
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Azide-modified monoclonal antibody in a suitable buffer (e.g., PBS, pH 7.4)
-
DBCO-PEG4-VC-PAB-DMEA-PNU-159682
-
Anhydrous DMSO
-
Desalting columns
Procedure:
-
Antibody Preparation: Ensure the azide-modified antibody is at a concentration of 1-10 mg/mL in an amine-free buffer.
-
Drug-Linker Preparation: Dissolve DBCO-PEG4-VC-PAB-DMEA-PNU-159682 in anhydrous DMSO to a stock concentration of 10 mM.
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Conjugation Reaction: Add a 3-5 fold molar excess of the dissolved drug-linker to the antibody solution. The final concentration of DMSO should not exceed 10% (v/v).
-
Incubation: Gently mix the reaction and incubate at 4°C for 12-24 hours or at room temperature for 4-8 hours.
-
Purification: Remove the excess, unreacted drug-linker using a desalting column or size-exclusion chromatography (SEC) to obtain the purified ADC.
Characterization of the Antibody-Drug Conjugate
Thorough characterization is essential to ensure the quality and consistency of the synthesized ADC.
| Parameter | Method | Purpose |
| Drug-to-Antibody Ratio (DAR) | Hydrophobic Interaction Chromatography (HIC), UV-Vis Spectroscopy, Mass Spectrometry (MS) | To determine the average number of drug-linker molecules conjugated to each antibody. |
| Purity and Aggregation | Size-Exclusion Chromatography (SEC) | To assess the percentage of monomeric ADC and the presence of aggregates. |
| Antigen Binding Affinity | Enzyme-Linked Immunosorbent Assay (ELISA), Surface Plasmon Resonance (SPR) | To confirm that the conjugation process has not compromised the antibody's ability to bind to its target antigen. |
| In Vitro Cytotoxicity | Cell-based assays (e.g., MTT, XTT) | To determine the potency (e.g., IC50 value) of the ADC on target antigen-positive and antigen-negative cancer cell lines. |
In Vitro Cytotoxicity Assay
Materials:
-
Antigen-positive and antigen-negative cancer cell lines
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Cell culture medium and supplements
-
ADC, unconjugated antibody, and free drug-linker
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Cell viability reagent (e.g., MTT, XTT)
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96-well plates
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Plate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in 96-well plates at an appropriate density and allow them to adhere overnight.
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Treatment: Treat the cells with serial dilutions of the ADC, unconjugated antibody, and the free drug-linker conjugate. Include untreated cells as a control.
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Incubation: Incubate the plates for 72-96 hours at 37°C in a humidified incubator.
-
Viability Assessment: Add the cell viability reagent to each well and incubate according to the manufacturer's instructions.
-
Data Analysis: Measure the absorbance using a plate reader and calculate the percentage of cell viability relative to the untreated control. Plot the results to determine the IC50 value (the concentration that inhibits cell growth by 50%).
Quantitative Data
The potency of the cytotoxic payload is a critical determinant of the ADC's efficacy. The following table summarizes the in vitro cytotoxicity of PNU-159682, the active payload of the described drug-linker conjugate, against a panel of human cancer cell lines.
| Cell Line | Cancer Type | IC70 (nM) | Reference |
| HT-29 | Colon | 0.577 | [11] |
| A2780 | Ovarian | 0.39 | [11] |
| DU145 | Prostate | 0.128 | [11] |
| EM-2 | - | 0.081 | [11] |
| Jurkat | T-cell leukemia | 0.086 | [11] |
| CEM | T-cell leukemia | 0.075 | [11] |
IC70: The concentration of the drug that inhibits cell growth by 70%.
Visualizations
Signaling Pathway and Mechanism of Action
Caption: Mechanism of action of an ADC utilizing the DBCO-PEG4-VC-PAB-DMEA-PNU-159682 drug-linker.
Experimental Workflow for ADC Synthesis and Characterization
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. PNU-159682 | ADC Cytotoxin | AmBeed-信号通路专用抑制剂 [ambeed.cn]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. A Polar Sulfamide Spacer Significantly Enhances the Manufacturability, Stability, and Therapeutic Index of Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Methods to Design and Synthesize Antibody-Drug Conjugates (ADCs) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Evaluation of PNU-159682 antibody drug conjugates (ADCs) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
